
2-(2-Butyl-4-methyl-1,3-thiazol-5-yl)acetic acid
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Overview
Description
2-(2-Butyl-4-methyl-1,3-thiazol-5-yl)acetic acid is a chemical compound belonging to the thiazole family, which are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring. Thiazoles are known for their diverse biological activities and are often used in the development of various drugs and biologically active agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Butyl-4-methyl-1,3-thiazol-5-yl)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable β-keto ester with thioamide under acidic conditions.
Substitution at the 2-Position: The butyl group can be introduced through nucleophilic substitution reactions.
Methylation at the 4-Position: This step involves the use of methylating agents such as methyl iodide or dimethyl sulfate.
Introduction of the Acetic Acid Group:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Butyl-4-methyl-1,3-thiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Amines, alcohols, and halides.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alcohols and amines.
Substitution: Amides, esters, and ethers.
Scientific Research Applications
2-(2-Butyl-4-methyl-1,3-thiazol-5-yl)acetic acid has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
2-(2-Butyl-4-methyl-1,3-thiazol-5-yl)acetic acid is similar to other thiazole derivatives, such as 2-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanone and 4-[5-(hydroxymethyl)-4-methyl-1,3-thiazol-2-yl]tetrahydro-1(2H)-pyridine. These compounds share the thiazole ring structure but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Comparison with Similar Compounds
2-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanone
4-[5-(hydroxymethyl)-4-methyl-1,3-thiazol-2-yl]tetrahydro-1(2H)-pyridine
This comprehensive overview provides a detailed understanding of 2-(2-Butyl-4-methyl-1,3-thiazol-5-yl)acetic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
2-(2-Butyl-4-methyl-1,3-thiazol-5-yl)acetic acid is a thiazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique thiazole ring structure, exhibits various pharmacological properties that make it a subject of interest in medicinal chemistry and drug development.
The chemical formula of this compound is C10H15NO2S, with a molecular weight of 213.3 g/mol. Its IUPAC name reflects its structural components, and it appears as a powder at room temperature. The compound's structural characteristics are crucial for its biological interactions and activities.
Property | Value |
---|---|
Chemical Formula | C₁₀H₁₅NO₂S |
Molecular Weight | 213.3 g/mol |
Appearance | Powder |
Storage Temperature | Room Temperature |
Biological Activity Overview
Research indicates that compounds containing thiazole rings often exhibit significant biological activities, including antimicrobial, anticancer, and neuroprotective effects. The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Thiazole derivatives have been widely studied for their antimicrobial properties. In particular, this compound has shown promising results against various bacterial strains. A study demonstrated that thiazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.23 to 0.70 mg/mL against sensitive bacterial strains like Bacillus cereus and moderate activity against Escherichia coli .
3. Neuroprotective Effects
Recent studies have explored the neuroprotective potential of thiazole derivatives in neurological disorders. Compounds similar to this compound have been identified as negative allosteric modulators of AMPA receptors, which play a crucial role in synaptic transmission and plasticity . This modulation can potentially protect neurons from excitotoxicity associated with conditions like Alzheimer's disease.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is essential for optimizing the biological activity of thiazole derivatives. Modifications to the thiazole ring or substituents can significantly influence the compound's potency and selectivity for biological targets.
Key Findings from SAR Studies
- Substituent Effects : The presence of bulky groups at specific positions on the thiazole ring can enhance selectivity and potency against targeted enzymes or receptors.
- Hydrophobic Interactions : The interaction between hydrophobic regions of the compound and target proteins is critical for binding affinity.
- Functional Groups : Different functional groups attached to the thiazole ring can alter solubility and bioavailability, impacting overall efficacy .
Case Studies
Several studies have investigated the biological activities of related thiazole compounds:
- Antimicrobial Study : A recent investigation highlighted that certain thiazole derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications similar to those in this compound could yield effective antimicrobial agents .
- Cancer Cell Line Research : In vitro studies using thiazole derivatives showed significant cytotoxic effects on various cancer cell lines, with some compounds inducing apoptosis through caspase activation pathways .
Properties
IUPAC Name |
2-(2-butyl-4-methyl-1,3-thiazol-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-3-4-5-9-11-7(2)8(14-9)6-10(12)13/h3-6H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFQAYYXBLAQIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(S1)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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